ethyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a propyl chain. A sulfanyl acetamido benzoate ester moiety is attached via the triazole’s sulfur atom. Its molecular formula is C₂₀H₂₃N₅O₃S, with a molecular weight of 421.49 g/mol.
Properties
IUPAC Name |
ethyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-3-7-17-22-23-20(25(17)24-12-5-6-13-24)29-14-18(26)21-16-10-8-15(9-11-16)19(27)28-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBJSUKLQITQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The triazole and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole and pyrrole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate as an anticancer agent. The presence of the triazole moiety enhances its interaction with biological targets associated with cancer cell proliferation.
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell metabolism or induce apoptosis through various pathways.
Case Study: In vitro Studies
In vitro testing on various cancer cell lines has demonstrated that this compound exhibits significant cytotoxicity. For instance, studies involving human colon cancer cell lines showed a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapy .
Antifungal Properties
The triazole structure is also known for its antifungal properties. This compound could serve as a scaffold for developing new antifungal agents.
Case Study: Antifungal Activity
In a comparative study of various triazole derivatives, this compound exhibited potent antifungal activity against several strains of fungi, outperforming traditional antifungal agents in specific assays .
The biological activity of this compound can be attributed to its ability to interact with cellular targets. The triazole ring may facilitate binding to enzymes or receptors involved in disease processes.
Potential Mechanisms Include :
- Enzyme Inhibition : Compounds with triazole rings often act as enzyme inhibitors in metabolic pathways related to cancer and infection.
Toxicology and Safety Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to confirm these findings before clinical application.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole and pyrrole rings are known to interact with biological targets through hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target protein.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : Introducing the propyl group likely requires fewer protection/deprotection steps compared to the chlorobenzyl analog, improving synthetic yield.
- Biological Activity : While specific data are unavailable, the chlorobenzyl group’s aromaticity and halogenation suggest stronger target affinity (e.g., kinase inhibition), whereas the propyl group may optimize pharmacokinetics (e.g., half-life).
- Crystallographic Insights : The triazole-pyrrole motif in both compounds forms a rigid scaffold, but the chlorobenzyl group’s steric bulk may reduce conformational flexibility, impacting binding pocket interactions.
Biological Activity
Ethyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential biological activities. The structural features of this compound suggest it may have significant pharmacological properties, particularly in anti-inflammatory and antimicrobial domains. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound consists of several functional groups that contribute to its biological activity:
- Ethyl Group : Provides hydrophobic characteristics.
- Triazole Ring : Known for its antifungal and antibacterial properties.
- Pyrrole Moiety : Often associated with neuroactivity and potential antioxidant effects.
- Sulfanyl Group : May enhance the compound's reactivity and interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives containing triazole and pyrrole rings have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | COX-II Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
These findings suggest that compounds with similar scaffolds may exhibit effective anti-inflammatory properties, potentially making them candidates for further development in treating inflammatory diseases .
2. Antimicrobial Activity
Triazoles are widely recognized for their antifungal properties. The presence of the triazole ring in this compound suggests potential antimicrobial activity. Research indicates that triazole derivatives can disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis, essential for fungal growth.
3. Neuroprotective Effects
The pyrrole component may confer neuroprotective effects by scavenging free radicals and reducing oxidative stress in neuronal tissues. Similar compounds have been shown to prevent excitotoxicity and neuronal death by modulating oxidative pathways .
Case Study 1: In Vivo Anti-inflammatory Effects
In a recent study involving animal models, a compound structurally similar to this compound was administered to assess its anti-inflammatory efficacy. The results indicated a significant reduction in paw edema and inflammatory markers such as cytokines (TNF-alpha and IL-6) compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of triazole-containing compounds against various fungal strains. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents, indicating their potential use as effective antimicrobials .
Q & A
Basic Synthesis Methodology
Q: What is the standard synthetic route for ethyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate? A: The compound can be synthesized via a multi-step process. A key step involves refluxing intermediates like 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification via recrystallization or column chromatography . For the acetamido linkage, coupling agents such as EDC/HOBt may be employed to ensure regioselective amide bond formation .
Advanced Synthesis Optimization
Q: How can researchers optimize reaction yields while minimizing side products in the synthesis of this triazole derivative? A: Systematic optimization using Design of Experiments (DoE) is recommended. Key parameters include solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. microwave-assisted heating), and catalyst selection (e.g., acetic acid vs. p-toluenesulfonic acid). Monitoring via HPLC during intermediate steps ensures real-time yield analysis .
Basic Structural Characterization
Q: What analytical techniques are essential for confirming the structure of this compound? A: Combine spectroscopic methods:
- NMR (¹H, ¹³C, and 2D experiments like HSQC) to confirm substituent positions and sulfur bonding .
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for analogous triazole derivatives .
Advanced Structural Resolution
Q: How to resolve ambiguities in the positioning of the sulfanyl group within the triazole ring? A: Use NOESY or ROESY NMR to detect spatial proximity between the sulfanyl group and neighboring protons. Alternatively, single-crystal X-ray diffraction provides definitive spatial arrangements, as seen in studies of 3-(4-cycloheptyl-5-sulfanyl-triazol-3-yl) analogs .
Basic Biological Activity Profiling
Q: What methodologies are suitable for preliminary evaluation of this compound’s bioactivity? A: Begin with in vitro enzyme inhibition assays (e.g., acetylcholinesterase or cytochrome P450) to identify potential targets. Follow with cytotoxicity screening in cell lines (e.g., HepG2 or MCF-7) using MTT assays. Ensure compound purity (>95% by HPLC) to avoid false positives .
Advanced Biological Data Contradictions
Q: How to address contradictory results in bioactivity studies (e.g., high in vitro potency but low in vivo efficacy)? A: Investigate pharmacokinetic factors:
- Solubility : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting bioavailability.
- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways.
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics to assess downstream effects .
Structure-Activity Relationship (SAR) Design
Q: How to design analogs to improve this compound’s pharmacological profile? A: Focus on modifying substituents:
- Replace the pyrrol-1-yl group with bulkier heterocycles (e.g., indole) to enhance target binding.
- Substitute the propyl chain with fluorinated alkyl groups to improve metabolic stability.
- Use density functional theory (DFT) to predict electronic effects of substitutions on reactivity .
Advanced Pharmacokinetic Profiling
Q: What experimental approaches are recommended for studying this compound’s ADME (absorption, distribution, metabolism, excretion) properties? A:
- In vitro permeability : Caco-2 cell monolayer assays to predict intestinal absorption.
- Plasma stability : Incubate with plasma and quantify degradation via LC-MS.
- Metabolite identification : Use hepatic microsomes + LC-HRMS to detect phase I/II metabolites .
Data Contradiction in Physicochemical Properties
Q: How to resolve discrepancies in reported solubility or stability data? A: Standardize testing conditions:
- Solubility : Use the shake-flask method with buffered solutions (e.g., pH 6.5 ammonium acetate buffer) to mimic physiological conditions .
- Stability : Conduct accelerated degradation studies under controlled humidity/temperature and analyze degradation products via GC-MS .
Computational Modeling Integration
Q: How can molecular dynamics (MD) simulations enhance understanding of this compound’s interactions? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
